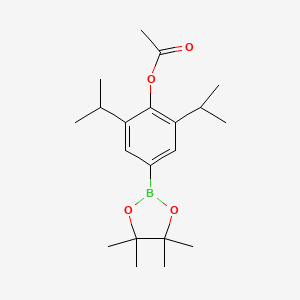
Fluoroformic acid o-tolyl ester, 98%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fluoroformic acid o-tolyl ester, 98% (FCOOE-98) is a synthetic compound with a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a starting point for the preparation of a variety of other compounds. FCOOE-98 has also been used to study the mechanism of action of various biochemical and physiological processes, as well as to investigate the effects of various environmental factors on these processes.
Wirkmechanismus
The mechanism of action of Fluoroformic acid o-tolyl ester, 98% is related to its ability to act as a catalyst in chemical reactions. It is believed to act as a proton donor, donating protons to the reaction site, which in turn facilitates the reaction. In addition, it is believed to act as a Lewis acid, binding to the reactants and promoting the formation of new bonds.
Biochemical and Physiological Effects
Fluoroformic acid o-tolyl ester, 98% has been used to study the biochemical and physiological effects of various compounds, including drugs, hormones, and environmental pollutants. It has been found to affect the activity of enzymes, the concentration of metabolites, and the expression of genes. In addition, it has been found to affect the growth and development of cells, as well as their responses to various stimuli.
Vorteile Und Einschränkungen Für Laborexperimente
The use of Fluoroformic acid o-tolyl ester, 98% in laboratory experiments has several advantages. It is a relatively inexpensive and easy-to-use reagent, and it is non-toxic and non-volatile. In addition, it is highly stable and can be stored for long periods of time without significant degradation. However, its use is limited by its low solubility in water and its relatively low reactivity.
Zukünftige Richtungen
There are several potential future directions for the use of Fluoroformic acid o-tolyl ester, 98% in scientific research. It could be used to develop new catalysts for chemical reactions, to study the effects of environmental pollutants on biochemical and physiological processes, and to develop new pharmaceuticals and pesticides. In addition, it could be used to investigate the effects of various drugs on the expression of genes and the activity of enzymes. Finally, it could be used to study the effects of various hormones on the growth and development of cells.
Synthesemethoden
Fluoroformic acid o-tolyl ester, 98% can be synthesized from fluoroformic acid (HCOF) and o-tolyl alcohol (OTOH) through a two-step reaction. In the first step, HCOF is reacted with OTOH in the presence of an acid catalyst to form the corresponding ester, Fluoroformic acid o-tolyl ester, 98%. In the second step, the ester is hydrolyzed to form the final product. The reaction can be carried out at room temperature under an inert atmosphere.
Wissenschaftliche Forschungsanwendungen
Fluoroformic acid o-tolyl ester, 98% is used in a wide range of scientific research applications. It is used as a reagent in organic synthesis to prepare a variety of compounds, including pharmaceuticals, pesticides, and dyes. It is also used as a catalyst in various chemical reactions, such as the hydrolysis of esters, the oxidation of alcohols, and the formation of cyclic ethers. In addition, Fluoroformic acid o-tolyl ester, 98% is used to study the mechanism of action of various biochemical and physiological processes, as well as to investigate the effects of various environmental factors on these processes.
Eigenschaften
IUPAC Name |
(2-methylphenyl) carbonofluoridate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO2/c1-6-4-2-3-5-7(6)11-8(9)10/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSUCTAAAUFGSRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-N-[(1R,2S)-2-Hydroxy-1,2-diphenylethyl]-2-pyrrolidinecarboxamide, 98%, (99% ee)](/img/structure/B6354006.png)




![(3aS,4S,6S,7aR)-2-(4-Iodophenyl)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B6354049.png)




![Cl[(R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][(1R,2R)-2-(diphenylphosphino)-1,2-diphenylethanamine]Ru(II) BF4, 97%](/img/structure/B6354084.png)

